Brasimarin A

Description

Brasimarin A is a coumarin-derived compound isolated from the barks, stem barks, or heartwood of Calophyllum brasiliense (C. brasiliense), a tropical plant species studied extensively for its chemical diversity . Coumarins from C. This compound belongs to a broader class of coumarins identified in this plant, which also includes calophyllolide, mammea-type coumarins, and calanolide-type derivatives . While its exact biological activity remains under investigation, its isolation underscores the plant's role as a rich source of bioactive molecules.

Properties

Molecular Formula |

C24H22O5 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

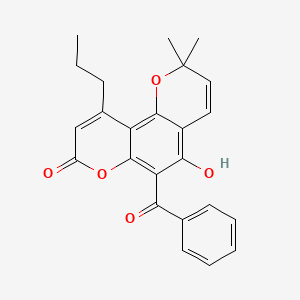

6-benzoyl-5-hydroxy-2,2-dimethyl-10-propylpyrano[2,3-f]chromen-8-one |

InChI |

InChI=1S/C24H22O5/c1-4-8-15-13-17(25)28-23-18(15)22-16(11-12-24(2,3)29-22)21(27)19(23)20(26)14-9-6-5-7-10-14/h5-7,9-13,27H,4,8H2,1-3H3 |

InChI Key |

QWYOEBGEICIGCR-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

CCCC1=CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C4=CC=CC=C4 |

Synonyms |

brasimarin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of Coumarins from C. brasiliense

Key Observations:

- Source Specificity : this compound and calophyllolide are localized in the barks, whereas sulamarin and soulattrolide are leaf-derived, suggesting tissue-specific biosynthesis .

- Structural Diversity: Mammea-type coumarins feature complex cyclized structures, while calanolide-type derivatives are linear. This compound’s structure remains unelucidated in the provided evidence but is hypothesized to differ in substituent groups.

- Functional Implications : Soulattrolide and mammea-type coumarins have demonstrated antimicrobial and cytotoxic activities, respectively, in earlier studies . This compound’s bioactivity profile requires further exploration.

Research Findings and Gaps

Isolation and Characterization

This compound was isolated using standard chromatographic techniques, as described for coumarins in C. brasiliense . However, the provided evidence lacks detailed spectroscopic data (e.g., NMR, MS) or synthetic routes, which are critical for structural confirmation . In contrast, calophyllolide and mammea-type coumarins have well-documented characterization profiles .

Table 2: Hypothetical Physicochemical Properties (Inferred from Coumarin Class)

| Property | This compound (Predicted) | Calophyllolide (Reference) | Soulattrolide (Reference) |

|---|---|---|---|

| Molecular Weight | ~300–400 Da | 398.4 Da | 320.3 Da |

| LogP (Lipophilicity) | ~2.5–3.5 | 3.8 | 2.9 |

| Solubility | Low in water | Low | Moderate in organic solvents |

Q & A

Q. What methodological approaches are recommended for the initial isolation and purification of Brasimarin A from natural sources?

To isolate this compound, researchers should employ bioassay-guided fractionation combined with chromatographic techniques (e.g., HPLC, GC-MS). Document solvent systems, column parameters, and retention times meticulously to ensure reproducibility. Comparative thin-layer chromatography (TLC) against known standards aids preliminary identification. Structural confirmation requires spectroscopic methods like NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design a preliminary study to evaluate this compound's bioactivity?

Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition, antioxidant activity) using physiologically relevant concentrations. Include positive controls (e.g., standard inhibitors) and triplicate measurements to assess variability. Dose-response curves should span at least five concentrations to establish EC50/IC50 values. Data interpretation must account for solvent interference (e.g., DMSO cytotoxicity) .

Q. What analytical techniques are essential for characterizing this compound’s structural and stereochemical properties?

X-ray crystallography provides definitive stereochemical assignment, while NMR (1D/2D) resolves proton/carbon frameworks. Circular dichroism (CD) spectroscopy can confirm chiral centers. For purity validation, use hyphenated techniques like LC-MS/MS. Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to avoid misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?

Conduct comparative studies using standardized cell lines (e.g., ATCC-certified) and assay protocols. Validate target engagement via orthogonal methods (e.g., siRNA knockdown, CRISPR-Cas9 gene editing). Apply meta-analytical frameworks to quantify heterogeneity in effect sizes across studies. Transparent reporting of negative results is critical to identify context-dependent bioactivity .

Q. What strategies ensure reproducibility in this compound’s synthetic pathways for structure-activity relationship (SAR) studies?

Adopt flow chemistry or automated synthesis platforms to minimize batch-to-batch variability. Document reaction parameters (temperature, catalyst loading, solvent purity) in machine-readable formats. Use quantitative NMR (qNMR) to verify yield and purity at each synthetic step. Share raw spectral data in supplementary materials for peer validation .

Q. How can computational models improve the prediction of this compound’s interactions with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. Leverage machine learning models trained on curated datasets to predict off-target effects .

Q. What frameworks are effective for assessing the ecological significance of this compound in its native organism?

Deploy multi-omics approaches (transcriptomics, metabolomics) to map biosynthetic pathways and ecological stressors. Comparative studies with sympatric species lacking this compound can clarify its adaptive role. Field experiments using controlled herbivory or microbial challenge tests provide functional insights .

Methodological Best Practices

- Data Reproducibility : Archive raw chromatograms, spectral data, and assay protocols in public repositories (e.g., Zenodo, Figshare) with persistent identifiers .

- Contradiction Analysis : Apply Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility) to evaluate conflicting bioactivity claims .

- Ethical Reporting : Disclose all synthetic intermediates and by-products to comply with chemical safety regulations. Cite primary literature for known compounds to avoid redundant characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.